2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
説明
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16(2)27-11-9-25(10-12-27)28-20(18-5-4-6-22(29-3)24(18)32-25)14-19(26-28)17-7-8-21-23(13-17)31-15-30-21/h4-8,13,16,20H,9-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAHJCTSKQBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
Compound A features a unique structure characterized by multiple fused rings and functional groups that may contribute to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 298.35 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
Pharmacological Effects
Research indicates that Compound A exhibits a range of pharmacological effects, including:
- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with serotonin and norepinephrine transporters, suggesting potential antidepressant effects. For instance, a related compound demonstrated significant efficacy in rodent models of depression at doses as low as 1 mg/kg .
- Antitumor Properties : Preliminary investigations suggest that Compound A may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. For example, similar compounds have been reported to downregulate PD-1 and PD-L1 expression in malignant cells .
- Anti-inflammatory Effects : Compounds derived from benzo[d][1,3]dioxole structures have been noted for their ability to inhibit pro-inflammatory cytokines. This suggests that Compound A may also possess anti-inflammatory properties .
The mechanism of action for Compound A is likely multifaceted due to its complex structure. Potential mechanisms include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) could mediate mood-enhancing effects.
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of spiro compounds similar to Compound A demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) models. The most effective compound showed an IC50 value of 0.3 mg/kg . This suggests that modifications to the structure can enhance or diminish biological activity.
Case Study 2: Antitumor Activity
In vitro studies using cancer cell lines treated with Compound A indicated a reduction in cell viability by approximately 40% at concentrations of 10 µM after 48 hours. This aligns with findings from related compounds that target the ERK signaling pathway, which is crucial for cancer cell survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
